

# A Comprehensive Technical Review of Human Peptide Histidine Methionine-27 (PHM-27)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily. Co-synthesized with VIP from the prepro-VIP gene, PHM-27 exerts its biological effects through interaction with a range of G-protein coupled receptors. This technical guide provides a comprehensive overview of the current scientific understanding of human PHM-27, with a focus on its structure, function, signaling pathways, and its emerging role in health and disease. Detailed experimental protocols for studying PHM-27 are provided, along with a quantitative summary of its receptor interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and therapeutic application of this multifaceted peptide.

## Introduction

First identified through the cloning of the human prepro-vasoactive intestinal polypeptide gene, Peptide Histidine Methionine-27 (PHM-27) is a bioactive peptide that shares significant structural homology with Vasoactive Intestinal Peptide (VIP).[1][2] The genes encoding VIP and PHM-27 are located on two adjacent exons, suggesting a coordinated regulation of their expression.[3] While often studied in the context of its co-localization with VIP, PHM-27 possesses a unique pharmacological profile and a distinct set of biological activities that warrant independent investigation. This guide aims to consolidate the existing knowledge on human PHM-27, providing a detailed technical resource for the scientific community.



## **Molecular Profile**

#### 2.1. Structure and Synthesis

Human PHM-27 is a 27-amino acid peptide with the following sequence: His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2. It is derived from the same precursor protein as VIP, prepro-VIP.[1] The synthesis of PHM-27 for research purposes is typically achieved through solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical Properties of Human PHM-27

| Property              | Value                                                                              |  |
|-----------------------|------------------------------------------------------------------------------------|--|
| Molecular Weight      | 2985.46 Da                                                                         |  |
| Amino Acid Sequence   | HADGVFTSDFSKLLGQLSAKKYLESLM-NH2                                                    |  |
| Solubility            | Insoluble in water. Soluble in DMSO or 60% acetonitrile in water with 0.1% TFA.[4] |  |
| Storage (Lyophilized) | Up to 6 months at 0-5°C.[4]                                                        |  |
| Storage (Rehydrated)  | Up to 5 days at 4°C or up to 3 months at -20°C.                                    |  |

## **Pharmacology and Signaling Pathways**

PHM-27 is an agonist for several G-protein coupled receptors, primarily the VPAC1 and VPAC2 receptors, which it shares with VIP. It has also been identified as a potent agonist for the human calcitonin receptor (hCTR).

#### 3.1. VPAC1 and VPAC2 Receptor Interaction

PHM-27 binds to VPAC1 and VPAC2 receptors, albeit with a lower affinity than VIP.[5] Activation of these receptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6][7] This signaling cascade mediates a variety of cellular responses.





Click to download full resolution via product page

**Figure 1:** PHM-27 signaling through VPAC receptors.

#### 3.2. Calcitonin Receptor Interaction

PHM-27 has been shown to be a potent agonist at the human calcitonin receptor (hCTR) with a potency of 11 nM.[8] This interaction is significant as it suggests a potential role for PHM-27 in pathways traditionally associated with calcitonin, such as calcium homeostasis. The signaling pathway upon hCTR activation by PHM-27 also involves the Gs-protein/adenylyl cyclase/cAMP cascade.



Click to download full resolution via product page

Figure 2: PHM-27 signaling through the calcitonin receptor.

Table 2: Receptor Binding and Functional Potency of Human PHM-27



| Receptor                      | Ligand              | Binding<br>Affinity (Ki /<br>IC50)                              | Functional<br>Potency<br>(EC50)                                            | Reference(s) |
|-------------------------------|---------------------|-----------------------------------------------------------------|----------------------------------------------------------------------------|--------------|
| VPAC1                         | PHM-27              | Lower affinity than VIP (specific values not readily available) | Lower potency<br>than VIP<br>(specific values<br>not readily<br>available) | [5]          |
| VIP                           | ~0.5 nM (Kd)        | 7.6 ± 1.77 nM                                                   | [1][5]                                                                     | _            |
| VPAC2                         | PHM-27              | Lower affinity than VIP (specific values not readily available) | Lower potency<br>than VIP<br>(specific values<br>not readily<br>available) | [5]          |
| VIP                           | ~0.5 nM (Kd)        | -                                                               | [5]                                                                        | _            |
| Calcitonin<br>Receptor (hCTR) | PHM-27              | -                                                               | 11 nM                                                                      | [8]          |
| Calcitonin<br>(human)         | >0.021 μM<br>(IC50) | -                                                               | [1]                                                                        |              |
| Calcitonin<br>(salmon)        | 0.0005 μM<br>(IC50) | -                                                               | [1]                                                                        | _            |

# **Biological Functions and Therapeutic Potential**

#### 4.1. Role in Insulin Secretion

PHM-27, along with VIP, is involved in the regulation of insulin secretion from pancreatic beta cells. This effect is mediated through the activation of VPAC2 receptors on these cells, leading to increased cAMP levels and subsequent potentiation of glucose-stimulated insulin release.

#### 4.2. Involvement in Cancer



The VIP/PACAP family of peptides and their receptors are frequently overexpressed in a variety of human tumors, including those of the breast, lung, prostate, and pancreas. This overexpression has led to the exploration of these receptors as targets for cancer imaging and therapy. While the specific role of PHM-27 in cancer is less defined than that of VIP, its interaction with receptors implicated in tumor growth suggests a potential involvement that warrants further investigation.

# **Detailed Experimental Protocols**

5.1. Solid-Phase Peptide Synthesis (SPPS) of PHM-27

This protocol outlines a general procedure for the manual synthesis of PHM-27 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.





Click to download full resolution via product page

Figure 3: General workflow for Solid-Phase Peptide Synthesis of PHM-27.



#### **Protocol Steps:**

- Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
- Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess piperidine and byproducts.
- Amino Acid Coupling: Activate the C-terminus of the first Fmoc-protected amino acid (Fmoc-Met-OH) using a coupling agent such as HBTU and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the deprotected resin and allow to react for 1-2 hours.
- Washing: Wash the resin as described in step 3.
- Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the PHM-27 sequence.
- Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
- Cleavage and Deprotection of Side Chains: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5) for 2-3 hours.
- Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture
  to cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using
  reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the synthesized PHM-27 using mass spectrometry.
- 5.2. Receptor Binding Assay (Competitive Inhibition)



This protocol describes a competitive radioligand binding assay to determine the binding affinity of PHM-27 to its receptors (e.g., VPAC1, VPAC2, or calcitonin receptor) expressed in cell membranes.



Click to download full resolution via product page

**Figure 4:** Workflow for a competitive receptor binding assay.

Protocol Steps:



- Membrane Preparation: Prepare membranes from cells overexpressing the receptor of interest (e.g., CHO cells transfected with VPAC1, VPAC2, or hCTR).
- Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
- Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled ligand, e.g., VIP or calcitonin), and competitive binding (radioligand + varying concentrations of unlabeled PHM-27).
- Reagent Addition: Add a fixed concentration of the appropriate radioligand (e.g., [125I]-VIP for VPAC receptors, [125I]-Salmon Calcitonin for hCTR) to all wells. Add the unlabeled competitor (PHM-27 or the ligand for non-specific binding) to the respective wells.
- Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction.
- Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.
- Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
- Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of PHM-27 and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

#### 5.3. cAMP Functional Assay

This protocol measures the ability of PHM-27 to stimulate intracellular cAMP production in whole cells expressing the target receptor.



#### **Protocol Steps:**

- Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate and grow to confluence.
- Pre-incubation: Wash the cells with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
- Stimulation: Add varying concentrations of PHM-27 to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a positive control (e.g., forskolin) to directly activate adenylyl cyclase.
- Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
- cAMP Detection: Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., ELISA, HTRF) or a reporter-based assay.
- Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of PHM-27. Fit the curve using a sigmoidal dose-response model to determine the EC50 value.

#### 5.4. In Vitro Insulin Secretion Assay from Pancreatic Islets

This protocol describes a static incubation method to assess the effect of PHM-27 on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.[6]

#### Protocol Steps:

- Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion.
- Islet Culture: Culture the isolated islets overnight to allow for recovery.



- Pre-incubation: Hand-pick islets of similar size and pre-incubate them in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
- Stimulation: Transfer groups of islets (e.g., 5-10 islets per tube) to fresh KRB buffer containing:
  - Low glucose (2.8 mM)
  - High glucose (e.g., 16.7 mM)
  - High glucose + varying concentrations of PHM-27
- Incubation: Incubate the islets for 60 minutes at 37°C.
- Sample Collection: Collect the supernatant from each tube for insulin measurement.
- Insulin Measurement: Quantify the insulin concentration in the supernatant using a suitable method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: Compare the amount of insulin secreted in the presence of high glucose and PHM-27 to that secreted with high glucose alone to determine the potentiating effect of PHM-27.

## Conclusion

Human PHM-27 is a bioactive peptide with a complex pharmacology, acting as an agonist at both VPAC and calcitonin receptors. Its co-localization with VIP and its involvement in key physiological processes, such as insulin secretion, highlight its importance in endocrine and metabolic regulation. The overexpression of its receptors in various cancers opens up avenues for its potential use in oncology, both for diagnostic and therapeutic purposes. The detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted roles of PHM-27, ultimately paving the way for a deeper understanding of its function and the development of novel therapeutic strategies. Further research is warranted to fully elucidate the specific binding kinetics of PHM-27 to its receptors and to explore its full therapeutic potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylyl cyclase type II is stimulated by PKC via C-terminal phosphorylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasoactive intestinal peptide receptor Wikipedia [en.wikipedia.org]
- 8. VIP/PACAP, and their receptors and cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Review of Human Peptide Histidine Methionine-27 (PHM-27)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619957#literature-review-on-phm-27-human]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com